![molecular formula C18H38N2O2 B14321669 N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide CAS No. 112111-78-1](/img/structure/B14321669.png)
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dodecanamide backbone with a hydroxyethyl and methylamino substituent on the propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide typically involves the reaction of dodecanoic acid with N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction can be catalyzed by using agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-{3-[(2-Oxoethyl)(methyl)amino]propyl}dodecanamide.
Reduction: Formation of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media to improve cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl and methylamino groups also play a role in hydrogen bonding and electrostatic interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the methylamino group.
N-(2-Hydroxyethyl)hexadecanamide: Similar structure with a longer alkyl chain.
N-(2-Hydroxyethyl)octadecanamide: Similar structure with an even longer alkyl chain.
Uniqueness
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and interaction with biological membranes, making it a versatile compound for various applications.
Properties
CAS No. |
112111-78-1 |
|---|---|
Molecular Formula |
C18H38N2O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-[3-[2-hydroxyethyl(methyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-3-4-5-6-7-8-9-10-11-13-18(22)19-14-12-15-20(2)16-17-21/h21H,3-17H2,1-2H3,(H,19,22) |
InChI Key |
IIEALNWTDDNLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


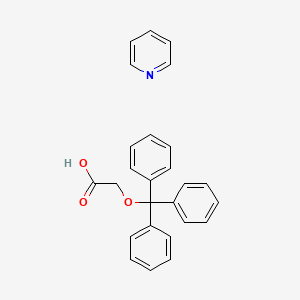



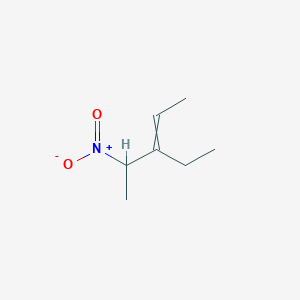
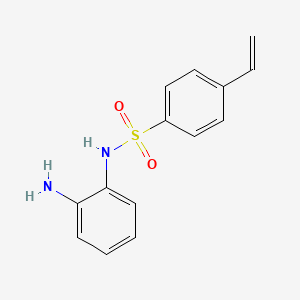
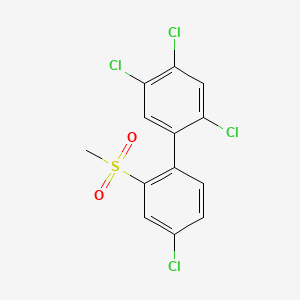
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
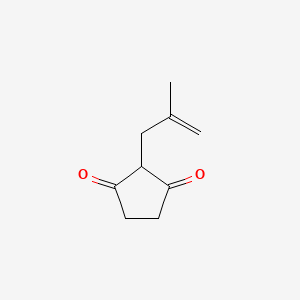
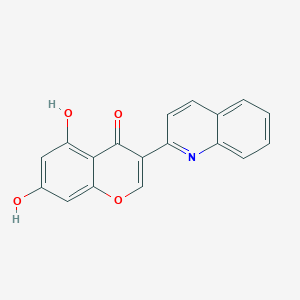
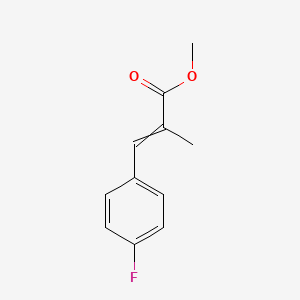
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
